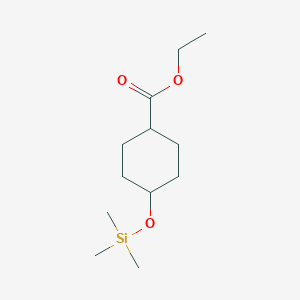
Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate: is an organic compound that features a cyclohexane ring substituted with a trimethylsilanyloxy group and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trimethylsilanyloxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate is used as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Wirkmechanismus
The mechanism by which Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilanyloxy group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of specific enzymes or catalysts .
Vergleich Mit ähnlichen Verbindungen
trans-4-Methylcyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but lacks the trimethylsilanyloxy group.
trans-4-Chlorocarbonyl-cyclohexanecarboxylic acid Methyl ester: This compound features a chlorocarbonyl group instead of the trimethylsilanyloxy group.
Uniqueness: The presence of the trimethylsilanyloxy group in Ethyl4-((trimethylsilyl)oxy)cyclohexanecarboxylate imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C12H24O3Si |
|---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
ethyl 4-trimethylsilyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H24O3Si/c1-5-14-12(13)10-6-8-11(9-7-10)15-16(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
RSWFWXLMBUHSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)
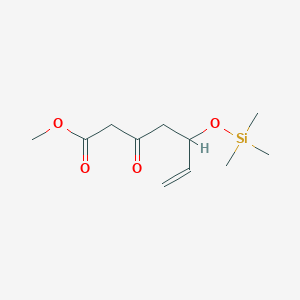
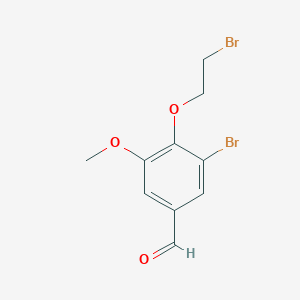


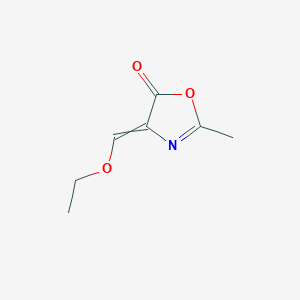
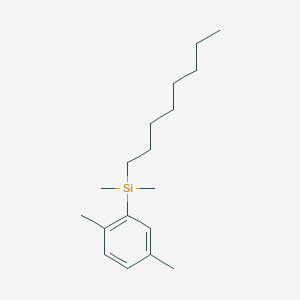
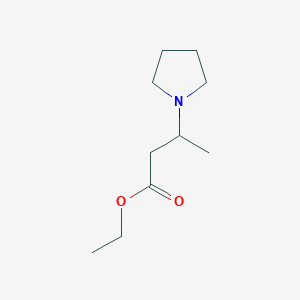
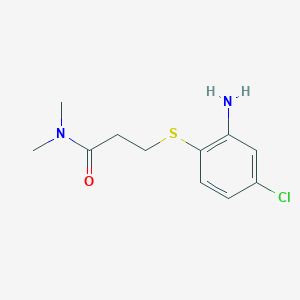
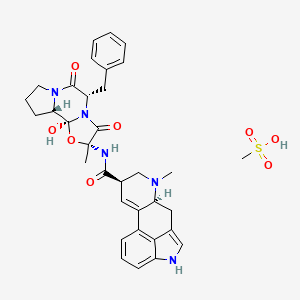

![2-([1,1'-Biphenyl]-3-yl)acetonitrile](/img/structure/B8545587.png)

